molecular formula C14H11N5O3 B2999105 N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide CAS No. 1251543-94-8

N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide

Cat. No.: B2999105
CAS No.: 1251543-94-8
M. Wt: 297.274
InChI Key: PQYWQWVITNULFS-UHFFFAOYSA-N
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Description

N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide is a heterocyclic compound that combines the structural features of oxadiazole and pyrazine rings. These types of compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the oxadiazole ring imparts unique properties to the compound, making it a subject of interest for researchers in various fields.

Preparation Methods

The synthesis of N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide typically involves the formation of the oxadiazole ring followed by its coupling with a pyrazine derivative. One common method includes the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions to form the oxadiazole ring. This intermediate is then reacted with pyrazine-2-carboxylic acid or its derivatives to yield the final product .

Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to increase yield and purity. Techniques like microwave-assisted synthesis and flow chemistry can also be employed to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic rings are replaced by other substituents.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxyl derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: It exhibits potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential use in drug development, particularly for diseases that require novel treatment approaches. Its ability to interact with specific molecular targets makes it a candidate for further pharmacological studies.

    Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide can be compared with other similar compounds, such as:

    Pyrazinamide: A well-known anti-tuberculosis drug that also contains a pyrazine ring.

    Oxadiazole derivatives: Compounds that contain the oxadiazole ring but differ in their substituents. These derivatives can exhibit a wide range of biological activities, depending on their specific structure.

The uniqueness of this compound lies in its combined structural features, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N5O3/c1-21-10-4-2-3-9(7-10)13-18-19-14(22-13)17-12(20)11-8-15-5-6-16-11/h2-8H,1H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQYWQWVITNULFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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